((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
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Overview
Description
((S)-1-carboxyethyl)-D-phenylalanine hydrochloride is a chemical compound with the molecular formula C12H15NO4·HCl. It is a derivative of phenylalanine, an essential amino acid, and is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride typically involves the reaction of phenylalanine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity.
Chemical Reactions Analysis
Types of Reactions
((S)-1-carboxyethyl)-D-phenylalanine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
((S)-1-carboxyethyl)-D-phenylalanine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound from which ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride is derived.
Tyrosine: Another amino acid with similar structural features.
Leucine: An essential amino acid with similar functional properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and biological interactions. This makes it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
(2S)-2-(1-carboxyethylamino)-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-8(11(14)15)13-10(12(16)17)7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7H2,1H3,(H,14,15)(H,16,17);1H/t8?,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUVMMXNTHPOJN-LQRGNCEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N[C@@H](CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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